molecular formula C18H18N2OS2 B5613708 5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE

5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5613708
M. Wt: 342.5 g/mol
InChI Key: ZJWMEFOXGYNCTN-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups and the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-2-(2-methylprop-2-enylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-11(2)10-22-18-19-16-15(12(3)13(4)23-16)17(21)20(18)14-8-6-5-7-9-14/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWMEFOXGYNCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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